molecular formula C14H20N2O B1276129 N-benzyl-N-methylpiperidine-4-carboxamide CAS No. 686255-79-8

N-benzyl-N-methylpiperidine-4-carboxamide

Cat. No.: B1276129
CAS No.: 686255-79-8
M. Wt: 232.32 g/mol
InChI Key: KCGJGWKYMLRMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methylpiperidine-4-carboxamide is a synthetic compound belonging to the piperidine carboxamide chemical class, supplied as a high-purity solid for research applications. It serves as a key scaffold in medicinal chemistry, particularly in neuroscience, due to its structural similarity to acetylcholinesterase (AChE) inhibitors like Donepezil, which is used to treat Alzheimer's disease. The N-benzylpiperidine moiety is a critical pharmacophore for binding to the catalytic anionic site of AChE . This compound provides a versatile core for developing potential therapeutic agents. Research into analogous 4-benzylpiperidine carboxamides shows they can act as monoamine reuptake inhibitors, affecting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . This triple reuptake inhibition profile is of significant interest for investigating novel treatments for neuropsychiatric disorders such as depression . The compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-6,13,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGJGWKYMLRMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408355
Record name N-benzyl-N-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686255-79-8
Record name N-benzyl-N-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-N-methylpiperidine-4-carboxamide: Core Basic Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental basic properties of N-benzyl-N-methylpiperidine-4-carboxamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The content herein is structured to deliver not just data, but also contextual insights into the experimental rationale and potential applications of this molecule, particularly in the realm of neurodegenerative disease research.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] N-benzyl-N-methylpiperidine-4-carboxamide belongs to this important class of compounds and serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[2] Its core structure, featuring a piperidine ring N-substituted with a benzyl group and a carboxamide moiety at the 4-position, has been identified as a key pharmacophore in the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[2]

Physicochemical and Basic Properties

Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, absorption, and stability. While experimental data for N-benzyl-N-methylpiperidine-4-carboxamide is not extensively available in public literature, we can infer some of its properties based on its structure and data from closely related compounds.

Table 1: Physicochemical Properties of N-benzyl-N-methylpiperidine-4-carboxamide and Related Compounds

PropertyN-benzyl-N-methylpiperidine-4-carboxamideN-Phenyl-N-benzyl-4-amino-1-methyl-piperidine (related compound)N-Benzylpiperidine-4-carboxaldehyde (related compound)
CAS Number 686255-79-8[3]4945-47-522065-85-6[4]
Molecular Formula C₁₄H₂₀N₂OC₁₉H₂₄N₂C₁₃H₁₇NO
Molecular Weight 232.32 g/mol 280.41 g/mol 203.28 g/mol [4]
Predicted pKa 8.0 - 9.0 (piperidine nitrogen)8.04 ± 0.11 (H₂O)8.04 ± 0.10 (Predicted)[4]
Predicted Melting Point Not available115 °C145-149 °C[4]
Predicted Boiling Point Not available413.12 °C (rough estimate)315.4 °C at 760 mmHg
Predicted Solubility Likely soluble in organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water.Not specifiedSoluble in acetone, chloroform, dichloromethane, and DMSO (slightly)[4]

Note: The pKa of the piperidine nitrogen is predicted to be in the basic range, making the compound a weak base. This property is crucial for its potential interaction with biological targets and for salt formation to improve solubility and handling. The benzyl and methyl groups contribute to the lipophilicity of the molecule, suggesting good solubility in organic solvents and potentially lower solubility in aqueous media.

Stability and Storage

Carboxamides are generally stable functional groups.[5] However, like many organic compounds, N-benzyl-N-methylpiperidine-4-carboxamide should be stored in a cool, dry place away from light and strong oxidizing agents to prevent degradation.[6] For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.[6]

Synthesis and Characterization

Proposed Synthetic Workflow

G cluster_0 Synthesis of N-benzyl-N-methylpiperidine-4-carboxamide start N-methylpiperidine-4-carboxamide step1 N-Benzylation start->step1 product N-benzyl-N-methylpiperidine-4-carboxamide step1->product Reaction reagents1 Benzyl bromide (or chloride) Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) reagents1->step1 workup Work-up and Purification (e.g., extraction, chromatography) product->workup

Caption: Proposed synthetic workflow for N-benzyl-N-methylpiperidine-4-carboxamide.

Experimental Protocol: N-Benzylation of N-methylpiperidine-4-carboxamide

The following is a generalized, exemplary protocol based on similar reactions found in the literature.[2][7] Researchers should optimize the reaction conditions for their specific needs.

Materials:

  • N-methylpiperidine-4-carboxamide

  • Benzyl bromide (or benzyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of N-methylpiperidine-4-carboxamide (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-N-methylpiperidine-4-carboxamide.

Pharmacological Profile and Mechanism of Action

The primary pharmacological interest in N-benzyl-N-methylpiperidine-4-carboxamide and its derivatives lies in their potential as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[2]

Mechanism of Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), terminating the synaptic signal.[8][9] In Alzheimer's disease, there is a deficit in cholinergic neurotransmission.[2] Cholinesterase inhibitors act by blocking the active site of AChE, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.[8] This enhancement of cholinergic signaling can lead to improvements in cognitive function.

The active site of acetylcholinesterase contains two main subsites: an anionic site, which binds the quaternary ammonium group of acetylcholine, and an esteratic site, where the hydrolysis of the ester bond occurs.[9] Non-covalent inhibitors, which are the class that N-benzyl-N-methylpiperidine-4-carboxamide derivatives likely belong to, typically interact with the active site gorge of the enzyme through a combination of hydrogen bonds, and hydrophobic interactions.

G cluster_0 Acetylcholinesterase Active Site cluster_1 Inhibitor Interaction anionic_site Anionic Site (Trp, Tyr, Phe) esteratic_site Esteratic Site (Ser, His, Glu) gorge Active Site Gorge inhibitor N-benzyl-N-methyl- piperidine-4-carboxamide inhibitor->anionic_site Hydrophobic Interactions (Benzyl group) inhibitor->esteratic_site Hydrogen Bonding (Carboxamide)

Sources

Spectroscopic data (NMR, IR, MS) of N-benzyl-N-methylpiperidine-4-carboxamide

Spectroscopic Data Guide: -Benzyl- -methylpiperidine-4-carboxamide[1]

Introduction & Structural Context


-Benzyl-

-methylpiperidine-4-carboxamide
rotamerism

Structural Logic
  • Core: Piperidine ring (free secondary amine at position 1).

  • Functional Group: Tertiary amide at position 4.

  • Substituents:

    
    -Methyl and 
    
    
    -Benzyl groups attached to the amide nitrogen.[1]

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via the coupling of


-Boc-isonipecotic acid

-methylbenzylamine
Experimental Workflow (Graphviz)

SynthesisWorkflowStartN-Boc-Isonipecotic AcidIntermediateBoc-Protected Intermediate(Purify: Flash Chrom.)Start->Intermediate Amide CouplingReagentN-Methylbenzylamine(EDCI/HOBt coupling)Reagent->IntermediateDeprotectionAcidolysis(4M HCl/Dioxane or TFA)Intermediate->Deprotection DeprotectionProductTarget: N-Benzyl-N-methylpiperidine-4-carboxamideDeprotection->Product Neutralization

Figure 1: Synthetic pathway for the generation of the target scaffold.

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7][8]

H NMR Spectroscopy (400 MHz, CDCl )

The

rotamers
Key Diagnostic Signals
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic 7.20 – 7.40Multiplet5HBenzyl ring protons.

-CH

-Ph
4.62 (major) / 4.55 (minor)Singlet (or AB q)2HDiagnostic: Distinct rotameric signals for the benzylic methylene.

-CH

2.98 (major) / 2.92 (minor)Singlet3HDiagnostic: Distinct rotameric singlets.
Piperidine H-2,6 3.05 – 3.15Multiplet2HEquatorial protons adjacent to the amine.
Piperidine H-2,6 2.60 – 2.70Multiplet2HAxial protons (td).
Piperidine H-4 2.65 – 2.75Multiplet1HMethine proton alpha to the carbonyl.
Piperidine H-3,5 1.60 – 1.85Multiplet4HMethylene protons of the ring.
N-H 1.80 – 2.20Broad Singlet1HExchangeable amine proton (shift varies with concentration).

Expert Insight: Do not integrate the


-Me and 

-Bn peaks as single entities. You must integrate both rotamer peaks together to achieve the correct proton count (e.g., sum of both

-Me singlets = 3H).
C NMR Spectroscopy (100 MHz, CDCl )

The carbon spectrum further confirms the rotameric nature, showing "doubled" peaks for carbons proximal to the amide bond.

  • Carbonyl (

    
    =O): 
    
    
    174.5 / 175.2 ppm (Two peaks).
  • Aromatic (

    
    ): 
    
    
    137.0 / 136.5 ppm.
  • Benzylic (

    
    -
    
    
    H
    
    
    -Ph):
    
    
    53.5 / 50.8 ppm (Large separation due to steric environment).
  • 
    -Methyl (
    
    
    -
    
    
    H
    
    
    ):
    
    
    35.2 / 34.0 ppm.
  • Piperidine C-4:

    
     39.5 / 40.1 ppm.
    
  • Piperidine C-2,6:

    
     46.0 ppm (Often overlapped).
    

Mass Spectrometry (MS) Data[4][6][8][9]

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Formula: C

    
    H
    
    
    N
    
    
    O
  • Calc. Mass (

    
    ):  233.1654 Da.
    
  • Observed Mass: 233.165x Da.

Fragmentation Pattern (MS/MS)

The fragmentation follows standard amide and amine cleavage pathways.

  • 
     233 (
    
    
    ):
    Parent ion.
  • 
     112:  [Piperidine-4-carbonyl]
    
    
    cation (Cleavage of the amide bond).
  • 
     91:  [C
    
    
    H
    
    
    ]
    
    
    Tropylium ion (Characteristic of the benzyl group).
  • 
     84:  [Piperidine]
    
    
    ring fragment (Tetrahydropyridinium).
Fragmentation Pathway Diagram (Graphviz)

MSFragmentationParentParent Ion [M+H]+m/z 233Frag1Fragment A[Piperidine-CO]+m/z 112Parent->Frag1 Amide CleavageFrag2Fragment B[Tropylium]+m/z 91Parent->Frag2 Benzyl CleavageFrag3Fragment C[Amine Fragment]m/z 120Parent->Frag3 Piperidine Loss

Figure 2: Proposed ESI-MS fragmentation pathway.

Infrared Spectroscopy (IR)[8]

  • Technique: ATR-FTIR (Neat solid/oil).

  • Key Absorptions:

    • 3300 – 3400 cm

      
      :  N-H stretching (weak, broad) – confirms free secondary amine.
      
    • 2930, 2850 cm

      
      :  C-H stretching (aliphatic).
      
    • 1635 – 1645 cm

      
      :  Amide I band (
      
      
      =O stretch). Note: Lower frequency than esters due to resonance.
    • 1450, 1495 cm

      
      :  C=C aromatic ring stretch.
      
    • 700, 750 cm

      
      :  Mono-substituted benzene ring (out-of-plane bending).
      

References

  • Synthetic Methodology & Analogues

    • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replic
    • Source:

    • Relevance: Describes the synthesis of the "Amine 16" intermediate (the -protected version of the target) and provides detailed NMR protocols for this structural class.
  • General Spectroscopic Data for Piperidine Carboxamides

    • Spectroscopic Identific
    • Source:

    • Relevance: Authoritative grounding for the assignment of rotameric amide signals in NMR.
  • Chemical Vendor Data (Validation)

    • N-Benzyl-N-methylpiperidine-4-carboxamide (CAS 686255-79-8).[2]

    • Source:

    • Relevance: Verification of chemical structure, formula, and identifiers.[3]

Unlocking Therapeutic Potential: A Technical Guide to N-benzyl-N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-benzyl-N-methylpiperidine-4-carboxamide scaffold represents a confluence of privileged structural motifs in medicinal chemistry. The N-benzylpiperidine core is a versatile framework known for its ability to engage in crucial cation-π interactions with a variety of biological targets, while the piperidine-4-carboxamide moiety serves as a key building block in the development of therapeutics, particularly for central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the potential therapeutic targets of N-benzyl-N-methylpiperidine-4-carboxamide, drawing upon the established pharmacology of its constituent fragments. We delve into the rationale for investigating this compound in the context of neurodegenerative diseases, specifically Alzheimer's disease, and oncology. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical and practical insights, including detailed, field-proven experimental protocols to facilitate the investigation of this promising molecule.

Introduction: The Scientific Rationale

The N-benzyl-N-methylpiperidine-4-carboxamide molecule is a synthetic compound that, to date, has not been extensively profiled for its specific biological activities. However, a deconstruction of its chemical architecture into the N-benzylpiperidine and piperidine-4-carboxamide moieties reveals a strong scientific basis for predicting its therapeutic potential. The N-benzylpiperidine fragment is a common feature in numerous approved drugs and clinical candidates, valued for its structural flexibility and its capacity to fine-tune both efficacy and physicochemical properties.[1][2] It is particularly prominent in the design of multi-target-directed ligands for complex diseases. The piperidine-4-carboxamide scaffold is a versatile building block, with derivatives showing promise as CNS-active agents due to favorable blood-brain barrier permeability characteristics, as well as inhibitors of various enzymes.[3]

This guide will focus on two primary, evidence-based therapeutic avenues for N-benzyl-N-methylpiperidine-4-carboxamide: neurodegenerative diseases, with a focus on Alzheimer's disease, and oncology.

Potential Therapeutic Applications in Neurodegenerative Disease

The structural elements of N-benzyl-N-methylpiperidine-4-carboxamide strongly suggest its potential as a modulator of key pathological pathways in Alzheimer's disease. The N-benzylpiperidine core is a well-established scaffold for potent cholinesterase inhibitors, a mainstay of current Alzheimer's therapy.[4][5] Furthermore, derivatives of this and related piperidine structures have been investigated as inhibitors of β-secretase 1 (BACE-1) and histone deacetylases (HDACs), both of which are implicated in the progression of Alzheimer's disease.[6][7]

Target I: Acetylcholinesterase (AChE)

Causality of Experimental Choice: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is a key contributor to cognitive decline. Inhibition of AChE, the enzyme responsible for acetylcholine breakdown, is a clinically validated strategy to ameliorate symptoms. The N-benzylpiperidine moiety is a known pharmacophore for AChE inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a robust and widely used method for screening AChE inhibitors.[8][9][10]

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[8][9] The rate of color formation is proportional to AChE activity, and a reduction in this rate in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB Solution (10 mM in phosphate buffer).

    • Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water).

    • AChE Enzyme Solution (1 U/mL in phosphate buffer).

    • Test Compound (N-benzyl-N-methylpiperidine-4-carboxamide) stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations (or buffer for control).

    • Add 10 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings at 1-minute intervals for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

AChE_Inhibition_Assay

Target II: β-Secretase 1 (BACE-1)

Causality of Experimental Choice: The amyloid hypothesis of Alzheimer's disease implicates the accumulation of amyloid-β (Aβ) peptides as a primary pathogenic event. BACE-1 is the rate-limiting enzyme in the production of Aβ.[11] Inhibiting BACE-1 is therefore a key therapeutic strategy to reduce Aβ levels.

Experimental Protocol: BACE-1 FRET Assay

This is a sensitive and high-throughput compatible assay for screening BACE-1 inhibitors.[3][12]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quenching acceptor molecule in close proximity, a phenomenon known as Fluorescence Resonance Energy Transfer (FRET).[11] When the substrate is intact, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE-1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

    • Recombinant human BACE-1 enzyme.

    • BACE-1 FRET peptide substrate.

    • Test Compound (N-benzyl-N-methylpiperidine-4-carboxamide) stock solution and serial dilutions.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the test compound solution at various concentrations to the wells.

    • Add 10 µL of the BACE-1 enzyme solution.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the BACE-1 FRET substrate solution.

    • Measure fluorescence intensity kinetically over 60-90 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 545/585 nm, depending on the substrate).[3][12]

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition as described for the AChE assay.

    • Determine the IC₅₀ value from the dose-response curve.

Target III: Histone Deacetylases (HDACs)

Causality of Experimental Choice: HDACs are enzymes that play a crucial role in gene expression regulation. In the context of neurodegeneration, HDAC inhibitors have been shown to have neuroprotective effects by promoting the expression of genes involved in neuronal survival and synaptic plasticity. N-benzylpiperidine derivatives have been identified as potent HDAC inhibitors.[6]

Experimental Protocol: Fluorometric HDAC Activity Assay

This assay provides a sensitive method for measuring HDAC activity and its inhibition.[5][13][14]

Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. HDACs deacetylate the lysine, making it susceptible to cleavage by a developer enzyme (e.g., trypsin). This cleavage releases the fluorophore, resulting in a quantifiable fluorescent signal that is proportional to HDAC activity.[5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • HDAC Assay Buffer.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC source (e.g., HeLa nuclear extract or recombinant HDAC enzyme).

    • Developer solution (containing trypsin and an HDAC inhibitor like Trichostatin A to stop the reaction).

    • Test Compound (N-benzyl-N-methylpiperidine-4-carboxamide) stock solution and serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, test compound, and HDAC source to the wells.

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction and initiate signal development by adding the developer solution.

    • Incubate at room temperature for 10-15 minutes.

    • Measure fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percent inhibition and determine the IC₅₀ value.

Potential Therapeutic Applications in Oncology

The N-benzylpiperidine and piperidine-4-carboxamide moieties are also found in compounds with anticancer properties, suggesting that N-benzyl-N-methylpiperidine-4-carboxamide could be a valuable lead structure in oncology drug discovery.

Target I: Sigma Receptors (σ₁ and σ₂)

Causality of Experimental Choice: Sigma receptors are overexpressed in various types of cancer cells and are involved in regulating cell proliferation, apoptosis, and survival. Ligands that bind to sigma receptors can modulate these processes, making them attractive targets for cancer therapy. N-benzylpiperidine derivatives have been shown to be high-affinity sigma receptor ligands.[15]

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This is the gold standard for determining the affinity of a compound for sigma receptors.[16][17][18]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to sigma receptors in a membrane preparation from a cell line or tissue known to express these receptors. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare membrane fractions from a suitable source (e.g., guinea pig brain for σ₁ or rat liver for σ₂).[19]

  • Assay Procedure:

    • For σ₁ receptor binding, use [³H]-(+)-pentazocine as the radioligand.[16]

    • For σ₂ receptor binding, use [³H]-DTG as the radioligand in the presence of (+)-pentazocine to mask the σ₁ sites.[17][19]

    • Incubate the membrane preparation with the radioligand and various concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Sigma_Receptor_Binding

Target II: 8-Oxoguanine DNA Glycosylase 1 (OGG1)

Causality of Experimental Choice: OGG1 is a key enzyme in the base excision repair pathway, responsible for removing the oxidative DNA lesion 8-oxoguanine. Inhibition of OGG1 can lead to the accumulation of DNA damage and sensitize cancer cells to radiotherapy and certain chemotherapeutic agents. Piperidine-based compounds have been identified as OGG1 inhibitors.

Experimental Protocol: OGG1 Inhibitor Screening Assay

A fluorescence-based assay can be used for high-throughput screening of OGG1 inhibitors.[15][20]

Principle: The assay utilizes a DNA oligonucleotide substrate containing an 8-oxoguanine lesion and a fluorophore-quencher pair. Cleavage of the substrate by OGG1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • OGG1 Assay Buffer.

    • Recombinant human OGG1 enzyme.

    • Fluorogenic OGG1 substrate.

    • Test Compound (N-benzyl-N-methylpiperidine-4-carboxamide) stock solution and serial dilutions.

  • Assay Procedure (384-well plate format):

    • Incubate the OGG1 enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic OGG1 substrate.

    • Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity.

    • Determine the percent inhibition and the IC₅₀ value.

Supportive Assays for Drug Development

Cell Viability and Proliferation (MTT Assay)

Causality of Experimental Choice: For any potential therapeutic agent, it is crucial to assess its effect on cell viability and proliferation. The MTT assay is a standard colorimetric assay for this purpose.[1][4][6][7]

Experimental Protocol: MTT Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells (e.g., SH-SY5Y for neuroprotection studies, or a cancer cell line for oncology studies) in a 96-well plate and allow them to adhere overnight.[21][22]

  • Treatment:

    • Treat the cells with various concentrations of N-benzyl-N-methylpiperidine-4-carboxamide for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Remove the treatment medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 2-4 hours at 37°C until purple precipitate is visible.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ or EC₅₀ value.

Blood-Brain Barrier Permeability (PAMPA)

Causality of Experimental Choice: For compounds targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a critical parameter. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive BBB permeability.[23][24][25][26]

Experimental Protocol: PAMPA-BBB Assay

Principle: The assay uses a 96-well filter plate with an artificial membrane coated with a lipid mixture that mimics the BBB. The test compound is added to the donor wells, and its permeation into the acceptor wells is measured after an incubation period.

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat the membrane of the filter plate with the BBB lipid mixture.

    • Fill the acceptor wells with buffer.

    • Add the test compound solution to the donor wells.

  • Incubation:

    • Assemble the "sandwich" of the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • Measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability (Pe) of the compound.

    • Compare the Pe value to those of known high- and low-permeability control compounds to classify the BBB penetration potential of the test compound.

Conclusion

N-benzyl-N-methylpiperidine-4-carboxamide is a compound of significant interest due to its structural heritage. The evidence-based rationale presented in this guide points towards promising therapeutic potential in the fields of neurodegenerative diseases, particularly Alzheimer's, and oncology. The detailed experimental protocols provided herein are intended to serve as a practical starting point for researchers to systematically investigate these possibilities. Through rigorous application of these and other advanced methodologies, the scientific community can elucidate the precise mechanisms of action and therapeutic utility of this intriguing molecule, potentially paving the way for the development of novel and effective treatments for these challenging diseases.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 14, 2026, from [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved February 14, 2026, from [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019). PMC. [Link]

  • Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase. (n.d.). PMC. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. [Link]

  • BPS Bioscience. (n.d.). BACE1 FRET Assay Kit. Retrieved February 14, 2026, from [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. [Link]

  • Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1). (n.d.). PMC. [Link]

  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved February 14, 2026, from [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers. [Link]

  • CliniSciences. (n.d.). PMBBB-096 | Parallel Artificial Membrane Permeability Assay-BBB Kit. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2021, June 19). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. Retrieved February 14, 2026, from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PMC. [Link]

  • BioAssay Systems. (n.d.). PMBBB. Retrieved February 14, 2026, from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. (2025). PMC. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Frontiers. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). PMC. [Link]

  • In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress.... (n.d.). ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved February 14, 2026, from [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.). [Link]

  • ResearchGate. (n.d.). Overview of virtual screening for OGG1 inhibitors a Structure of human.... Retrieved February 14, 2026, from [Link]

  • Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase. (2018). ACS Publications. [Link]

  • Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. (n.d.). PMC. [Link]

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of N-benzyl-N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of N-benzyl-N-methylpiperidine-4-carboxamide, a valuable scaffold for drug discovery and medicinal chemistry. The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals, and functionalized derivatives are of significant interest.[1] The described synthetic strategy is a two-stage process designed for clarity, control, and high yield. It begins with the synthesis of the key intermediate, N-benzylpiperidine-4-carboxylic acid, via N-alkylation and subsequent saponification. This is followed by a robust amide coupling reaction with methylamine, utilizing standard and well-understood coupling agents. This guide explains the causal reasoning behind procedural choices, ensuring that researchers can replicate and, if necessary, adapt the protocol with a full understanding of the underlying chemical principles.

Introduction and Synthetic Strategy

The synthesis of specifically substituted piperidines is a cornerstone of modern medicinal chemistry. The target molecule, N-benzyl-N-methylpiperidine-4-carboxamide, combines several key features: a protected tertiary amine, a common benzyl protecting group, and a carboxamide functional group amenable to further modification.

A direct, one-pot synthesis involving piperidine-4-carboxamide is often complicated by competing N-alkylation reactions and potential over-alkylation. To circumvent these issues and ensure a pure final product, a more controlled, stepwise approach is superior. The strategy outlined herein separates the construction of the piperidine backbone from the final amide formation.

The chosen synthetic pathway proceeds in two main stages:

  • Synthesis of Intermediate (2): N-benzylpiperidine-4-carboxylic acid. This stage begins with the N-alkylation of a commercially available piperidine ester, methyl 4-piperidinecarboxylate (as its hydrochloride salt), using benzyl bromide. The resulting ester (1) is then hydrolyzed (saponified) to yield the stable carboxylic acid intermediate (2) . This approach ensures the piperidine nitrogen is selectively benzylated.[2]

  • Amide Coupling to Yield Product (3): N-benzyl-N-methylpiperidine-4-carboxamide. The carboxylic acid intermediate (2) is coupled with methylamine using a standard peptide coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 1-Hydroxybenzotriazole (HOBt). This is a widely used and highly efficient method for forming amide bonds.[3][4]

This strategic division allows for the purification of the key intermediate (2) , ensuring that the final amide coupling step proceeds cleanly and with high efficiency.

Overall Synthetic Scheme
Reaction scheme showing the two-step synthesis of N-benzyl-N-methylpiperidine-4-carboxamide from methyl 4-piperidinecarboxylate hydrochloride. A visual representation of the synthetic route.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
Step 1a: N-Benzylation
Methyl 4-piperidinecarboxylate HClC₇H₁₄ClNO₂179.645.00 g27.8Starting Material
Benzyl BromideC₇H₇Br171.045.22 g (3.6 mL)30.6Alkylating Agent
Triethylamine (TEA)C₆H₁₅N101.198.44 g (11.6 mL)83.4Base
Methanol (MeOH)CH₄O32.04100 mL-Solvent
Step 1b: Saponification
Intermediate (1)C₁₅H₂₁NO₂247.33~27.8 (crude)-Substrate
Sodium Hydroxide (NaOH)NaOH40.002.22 g55.6Base
Water / MethanolH₂O / MeOH-50 mL / 50 mL-Solvent
Hydrochloric Acid (HCl)HCl36.46As needed-Neutralization
Step 2: Amide Coupling
N-benzylpiperidine-4-carboxylic acid (2)C₁₄H₁₉NO₂233.313.00 g12.86Starting Material
EDC (EDCI)C₉H₁₇N₃·HCl191.702.71 g14.15Coupling Agent
HOBtC₆H₅N₃O135.131.91 g14.15Additive
Methylamine (40% in H₂O)CH₅N31.061.20 g (1.35 mL)15.43Nucleophile
DIPEAC₈H₁₉N129.243.32 g (4.48 mL)25.72Non-nucleophilic Base
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Solvent
Protocol: Synthesis of N-benzylpiperidine-4-carboxylic acid (2)

Part A: N-Benzylation of Methyl 4-piperidinecarboxylate (1)

  • To a 250 mL round-bottom flask, add methyl 4-piperidinecarboxylate hydrochloride (5.00 g, 27.8 mmol) and methanol (100 mL). Stir until all solids are dissolved.

  • Add triethylamine (8.44 g, 83.4 mmol, 3.0 eq) to the solution. The triethylamine neutralizes the hydrochloride salt and acts as a base for the subsequent alkylation.

  • Add benzyl bromide (5.22 g, 30.6 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting residue contains the crude product, methyl N-benzyl-4-piperidinecarboxylate (1) , and triethylammonium bromide salts. This crude material is taken directly to the next step.

Part B: Saponification to Carboxylic Acid (2)

  • To the flask containing the crude ester (1) , add a solution of sodium hydroxide (2.22 g, 55.6 mmol) dissolved in 50 mL of water and 50 mL of methanol.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the ester. Monitor the disappearance of the ester spot by TLC.

  • After cooling to room temperature, remove the methanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~6-7 by the dropwise addition of concentrated HCl. The product, N-benzylpiperidine-4-carboxylic acid (2) , will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure intermediate (2) .

Protocol: Synthesis of N-benzyl-N-methylpiperidine-4-carboxamide (3)

Causality Behind Reagent Choices:

  • EDC: This carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.[5]

  • HOBt: This additive is crucial. It reacts with the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea itself, leading to a cleaner reaction and higher yield.

  • DIPEA: A non-nucleophilic base is required to neutralize any hydrochloride salts (from EDC·HCl) and to deprotonate the ammonium salt of the incoming nucleophile (methylamine), ensuring it is in its free-base form for the reaction.

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-benzylpiperidine-4-carboxylic acid (2) (3.00 g, 12.86 mmol) in dichloromethane (DCM, 100 mL).

  • Add EDC·HCl (2.71 g, 14.15 mmol, 1.1 eq) and HOBt (1.91 g, 14.15 mmol, 1.1 eq) to the solution. Stir at room temperature for 15-20 minutes to allow for the formation of the active ester.

  • Add DIPEA (3.32 g, 25.72 mmol, 2.0 eq) to the mixture, followed by the dropwise addition of aqueous methylamine solution (1.20 g, 15.43 mmol, 1.2 eq).

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to remove unreacted HOBt and carboxylic acid.

    • Wash with water (1 x 50 mL).

    • Wash with saturated aqueous brine (1 x 50 mL) to facilitate phase separation and remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure N-benzyl-N-methylpiperidine-4-carboxamide (3) .

  • Validation: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthetic protocol, from starting materials to the final purified product.

Synthesis_Workflow cluster_step1 Stage 1: Intermediate Synthesis cluster_step2 Stage 2: Amide Coupling start1 Methyl 4-piperidinecarboxylate HCl reagents1a 1. Benzyl Bromide 2. Triethylamine 3. Methanol (Solvent) intermediate1 Crude Methyl N-benzyl-4- piperidinecarboxylate (1) start1->intermediate1 N-Benzylation reagents1b 1. NaOH (aq) 2. Methanol (Solvent) 3. Reflux workup1 Acidification (HCl) & Filtration intermediate1->workup1 Saponification intermediate2 Intermediate (2): N-benzylpiperidine-4- carboxylic acid workup1->intermediate2 reagents2 1. EDC, HOBt, DIPEA 2. Methylamine 3. DCM (Solvent) crude_product Crude Product (3) intermediate2->crude_product Amide Formation intermediate2->crude_product purification Aqueous Work-up & Column Chromatography crude_product->purification final_product Final Product (3): N-benzyl-N-methylpiperidine- 4-carboxamide purification->final_product

Caption: Workflow for the synthesis of the target compound.

Conclusion

The synthetic protocol detailed in this application note provides a logical, robust, and high-yielding pathway to N-benzyl-N-methylpiperidine-4-carboxamide. By separating the N-alkylation and amide formation steps, this method ensures greater control over the reaction and facilitates the purification of both the intermediate and the final product. The explanations provided for the roles of each reagent are intended to empower researchers to not only replicate this synthesis but also to intelligently adapt it for the creation of analogous structures.

References

  • Vaia. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination. Retrieved from [Link]

  • CN111484444A. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

  • PubChem. (n.d.). N-methylpiperidine-4-carboxamide. National Institutes of Health. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PMC. Retrieved from [Link]

  • Synthesis of functionalized benzyl amines by the reductive. (n.d.). Arkivoc. Retrieved from [Link]

  • Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. (2012). ResearchGate. Retrieved from [Link]

  • reductive amination w/ n-methyl benzylamine- help! (2004). Hive Methods Discourse. Retrieved from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2021). ACG Publications. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • SLS. (n.d.). N-Benzylpiperidine-4-carboxald | 664081-5G | SIGMA-ALDRICH. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved from [Link]

Sources

Application Note: In Vitro Characterization of N-Benzyl-N-methylpiperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore & Therapeutic Context[1][2]

N-benzyl-N-methylpiperidine-4-carboxamide represents a privileged structural scaffold in medicinal chemistry, particularly within the realm of neurodegenerative disease therapeutics.[1] Its core architecture—a piperidine ring nitrogen-substituted with a benzyl group—forms the pharmacophoric backbone of Donepezil , a gold-standard acetylcholinesterase (AChE) inhibitor used in Alzheimer’s Disease (AD) management.[1][2][3]

This application note details the in vitro assay protocols required to validate this compound (and its analogs) as a dual-functional agent. We focus on two critical drug development pillars:

  • Target Engagement: Quantifying AChE and BuChE inhibition (Potency & Selectivity).

  • Bioavailability: Assessing Blood-Brain Barrier (BBB) penetration potential via PAMPA.[2]

Chemical Identity & Role[1][2][4][5][6][7][8]
  • Compound: 1-Benzyl-N-methylpiperidine-4-carboxamide[1]

  • Molecular Class: N-benzylpiperidine derivative.[3][4][5][6][7][8][9]

  • Primary Target: Acetylcholinesterase (AChE, EC 3.1.1.7).[1][2]

  • Mechanism: Binding to the Catalytic Anionic Site (CAS) and/or Peripheral Anionic Site (PAS) of AChE, preventing acetylcholine hydrolysis.[1][2]

[1][2]

Primary Assay: Cholinesterase Inhibition (Ellman’s Method)[1][2][12]

The Ellman Assay is the industry standard for screening AChE inhibitors.[2] It relies on the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow anion (5-thio-2-nitrobenzoate).[1]

Materials & Reagents
ReagentSpecificationStorageFunction
Enzyme Source Electrophorus electricus (eeAChE) or Recombinant Human AChE (hAChE)-80°C (Stock), 4°C (Working)Biological Target
Substrate Acetylthiocholine Iodide (ATCh)-20°C, DesiccatedMimics Acetylcholine
Chromogen DTNB (Ellman's Reagent)4°C, DarkColorimetric Indicator
Buffer 0.1 M Phosphate Buffer (pH 8.[1][10]0)Room TempReaction Medium
Reference Donepezil Hydrochloride4°CPositive Control
Experimental Protocol

Objective: Determine the IC50 (Half-maximal inhibitory concentration).

Step 1: Buffer Preparation

  • Prepare 0.1 M Potassium Phosphate Buffer (pH 8.0 ± 0.1).[2]

  • Note: pH accuracy is critical; AChE activity drops significantly below pH 7.0.[2]

Step 2: Enzyme & Reagent Setup

  • AChE Stock: Dissolve lyophilized powder in buffer to 500 U/mL. Aliquot and freeze.

  • Working Enzyme Solution: Dilute stock to 0.03 U/mL in buffer just before use. Keep on ice.

  • DTNB Solution: 10 mM DTNB in buffer containing 15 mM Sodium Bicarbonate (buffer stability).[2]

  • ATCh Solution: 15 mM in water (Prepare fresh).

Step 3: Microplate Setup (96-well format) Design the plate to include Blanks (No Enzyme), Controls (No Inhibitor), and Test Compounds (Serial Dilutions).[1][2]

Well TypeBuffer (µL)Inhibitor (µL)Enzyme (0.03 U/mL) (µL)DTNB (µL)ATCh (Start) (µL)
Blank 16020 (Solvent)01010
Control 14020 (Solvent)201010
Test 14020 (Compound)201010

Step 4: Assay Workflow

  • Incubation: Add Buffer, Inhibitor (N-benzyl-N-methylpiperidine-4-carboxamide), and Enzyme to the wells.[1]

  • Pre-read: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Start: Add DTNB followed immediately by ATCh .[2]

  • Measurement: Measure Absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

Data Analysis & Validity
  • Velocity (V): Calculate the slope (ΔAbs/min) of the linear portion of the kinetic curve.

  • Inhibition (%):

    
    [2]
    
  • IC50: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).

  • Acceptance Criteria:

    • Z-Factor > 0.5.[1]

    • Reference (Donepezil) IC50 must fall within 20-50 nM (depending on enzyme source).[2]

Secondary Assay: Selectivity Profiling (BuChE)

To reduce peripheral side effects (e.g., autonomic dysfunction), AD drugs should ideally be selective for AChE over Butyrylcholinesterase (BuChE).[1][2]

Protocol Modification:

  • Enzyme: Substitute AChE with Equine Serum BuChE .

  • Substrate: Substitute ATCh with Butyrylthiocholine Iodide (BTCh) .

  • Procedure: Identical to Section 2.2.

  • Selectivity Index (SI):

    
    [1][2][7]
    
    • Target: SI > 100 (Highly Selective).[2]

ADME Assay: PAMPA-BBB (Blood-Brain Barrier Permeability)[1]

Since the target (AChE) is in the CNS, N-benzyl-N-methylpiperidine-4-carboxamide must cross the BBB.[1] The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput prediction of passive transport.[2]

Materials
  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).[1][2]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.[2]

  • Buffer: PBS (pH 7.4).

Protocol
  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate.[2] Allow to dry for 5 mins (if using specific solvent evaporation protocols) or use wet (standard).[2]

  • Donor Solution: Prepare 10 mM compound stock in DMSO. Dilute to 50 µM in PBS.[2] Add 200 µL to Donor wells.

  • Acceptor Solution: Add 300 µL of PBS to Acceptor wells.

  • Sandwich: Place the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate at Room Temp for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy or LC-MS/MS.[1]

Calculation ( )

Calculate Effective Permeability (


) using the formula:


[2]
  • Interpretation:

    • 
       cm/s: High CNS Permeability  (Likely to cross BBB).[2]
      
    • 
       cm/s: Low CNS Permeability .[2]
      

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Color Spontaneous hydrolysis of ATChUse fresh ATCh; Ensure pH is not > 8.[1]0.
Precipitation Compound insolubilityDo not exceed 1% DMSO final concentration.[2] Sonicate stocks.[2]
Non-Linear Kinetics Enzyme degradationKeep enzyme on ice; Aliquot single-use stocks.
Low Signal Old DTNBDTNB is sensitive to moisture.[2] Use fresh powder or store solution in dark.[2]

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1][2] Biochemical Pharmacology, 7(2), 88–95.[1][2] Link

  • Van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][2][3] European Journal of Medicinal Chemistry, 179, 680-693.[1][2][5] Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier.[1][2] European Journal of Medicinal Chemistry, 38(3), 223-232.[1][2] Link[1][2]

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease.[1][2] Chemical Record, 1, 63-73.[1][2] (Establishes N-benzylpiperidine pharmacophore relevance).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of N-benzyl-N-methylpiperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related compounds. Below, you will find troubleshooting guides and frequently asked questions in a detailed question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of N-benzyl-N-methylpiperidine-4-carboxamide, a molecule featuring a tertiary amine and a carboxamide functional group on a piperidine scaffold.

Question 1: I am observing a low yield in my amide coupling step between N-benzyl-N-methylpiperidine-4-carboxylic acid and my desired amine. What are the likely causes and how can I improve the yield?

Low yields in amide coupling reactions are a frequent challenge, often stemming from several factors.[1][2]

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be activated to a more reactive species to facilitate nucleophilic attack by the amine. If the coupling reagent is not effective, the reaction will be sluggish.

    • Troubleshooting:

      • Choice of Coupling Reagent: For sterically hindered or electronically deactivated substrates, standard coupling reagents like DCC or EDC may be insufficient.[2] Consider more potent activators such as HATU, HBTU, or T3P.

      • Reaction Conditions: Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.[3] DMF or DCM are common choices.[3]

  • Low Nucleophilicity of the Amine: If the amine you are coupling is electron-poor or sterically hindered, its nucleophilicity will be reduced, leading to a slower reaction.[1]

    • Troubleshooting:

      • Increase Reaction Temperature: Gently heating the reaction can sometimes overcome activation energy barriers.

      • Use a Non-Nucleophilic Base: The addition of a non-nucleophilic base like DIPEA or triethylamine is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[3]

  • Side Reactions: The activated carboxylic acid is a reactive intermediate and can participate in undesired side reactions.

    • Troubleshooting:

      • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[3] This minimizes the time the activated species is exposed to potentially reactive components.

Experimental Protocol: Optimized Amide Coupling with HATU

  • To a solution of N-benzyl-N-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

Question 2: During the N-benzylation or N-methylation of the piperidine nitrogen, I am observing the formation of a quaternary ammonium salt. How can I prevent this over-alkylation?

Over-alkylation is a common side reaction when working with piperidines, especially with reactive alkylating agents.[4]

Potential Causes & Solutions:

  • Excessive Alkylating Agent: Using a large excess of the benzyl or methyl halide increases the probability of the newly formed tertiary amine reacting further.

    • Troubleshooting:

      • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the alkylating agent.

  • Reaction Temperature: Higher temperatures can favor over-alkylation.

    • Troubleshooting:

      • Lower the Temperature: Perform the reaction at a lower temperature to control the reaction rate.

  • Slow Addition: Adding the alkylating agent all at once creates a high local concentration, promoting the undesired second alkylation.

    • Troubleshooting:

      • Slow Addition: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration throughout the reaction.[4]

Question 3: I am struggling with the purification of the final N-benzyl-N-methylpiperidine-4-carboxamide. It streaks on my silica gel column. What are my options?

The basicity of the tertiary amine in your product can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[5]

Troubleshooting Purification:

Purification MethodDescriptionAdvantagesDisadvantages
Modified Flash Chromatography Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[5][6]Can significantly improve peak shape and separation on silica gel.The modifier needs to be removed from the final product.
Amine-Functionalized Silica Use a pre-treated silica gel where the acidic silanol groups are masked by an amine functionality.[5]Often provides excellent separation without the need for mobile phase modifiers.[5]Can be more expensive than standard silica gel.
Reverse-Phase Chromatography Utilize a C18 or other reverse-phase column with a mobile phase such as acetonitrile/water, often with a modifier like TFA or formic acid.[6]Effective for polar compounds.[6]May require specialized equipment and solvents.
Crystallization/Salt Formation If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, forming a salt (e.g., hydrochloride) can induce crystallization and facilitate purification.[7]Can provide very high purity material.Not all compounds crystallize easily.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare N-benzyl-N-methylpiperidine-4-carboxamide?

A common and flexible approach involves a multi-step synthesis, which allows for the introduction of diversity at the carboxamide functionality.

Synthetic_Route A N-Boc-4-piperidone B Reductive Amination (Methylamine) A->B C N-Boc-N-methyl-4-aminopiperidine B->C D Boc Deprotection C->D E N-methyl-4-aminopiperidine D->E F N-Benzylation E->F G N-benzyl-N-methyl-4-aminopiperidine F->G H Conversion to Carboxylic Acid (e.g., via nitrile hydrolysis) G->H I N-benzyl-N-methylpiperidine-4-carboxylic acid H->I J Amide Coupling I->J K N-benzyl-N-methylpiperidine-4-carboxamide J->K

Caption: A potential synthetic workflow for N-benzyl-N-methylpiperidine-4-carboxamide.

Q2: What are some critical safety considerations when working with reagents for this synthesis?

  • Reducing Agents: Reagents like sodium triacetoxyborohydride and sodium cyanoborohydride are water-sensitive and can release flammable or toxic gases upon contact with acid.[8] Always handle them in a well-ventilated fume hood and quench them carefully.

  • Alkylating Agents: Benzyl halides and methylating agents are often lachrymators and potential carcinogens. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Coupling Reagents: Some amide coupling reagents can be sensitizers. Avoid inhalation and skin contact.

Q3: Can I introduce the benzyl and methyl groups in the reverse order?

Yes, the order of N-alkylation can be reversed. You could start with the N-benzylation of a protected 4-aminopiperidine derivative, followed by N-methylation. The choice of route may depend on the availability of starting materials and the reactivity of the intermediates.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Problem Identify the Problematic Step Start->Problem AmideCoupling Amide Coupling? Problem->AmideCoupling Yes Alkylation N-Alkylation? Problem->Alkylation Yes Purification Purification? Problem->Purification Yes CouplingSolutions Check: - Coupling Reagent Potency - Anhydrous Conditions - Base Selection - Order of Addition AmideCoupling->CouplingSolutions AlkylationSolutions Check: - Stoichiometry of Alkylating Agent - Reaction Temperature - Slow Addition Alkylation->AlkylationSolutions PurificationSolutions Try: - Modified Eluent (add base) - Amine-Functionalized Silica - Reverse-Phase Chromatography - Crystallization/Salt Formation Purification->PurificationSolutions

Caption: A decision tree for troubleshooting the synthesis of N-benzyl-N-methylpiperidine-4-carboxamide.

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • Google Patents. (n.d.). NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • ResearchGate. (2018, April 11). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]

  • ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Reddit. (2024, October 24). Reductive amination of piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • News-Medical.net. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

Sources

Optimizing reaction conditions for the amidation of N-benzyl-N-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the amidation of N-benzyl-N-methylpiperidine-4-carboxylic acid. Amide bond formation is one of the most critical and frequently performed transformations in pharmaceutical and medicinal chemistry.[1] While conceptually simple—the condensation of a carboxylic acid and an amine—the practical execution can be fraught with challenges, including low yields, side product formation, and difficult purifications.[2]

This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when working with N-benzyl-N-methylpiperidine-4-carboxylic acid and its analogs. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the amidation of this specific carboxylic acid potentially challenging?

The substrate, N-benzyl-N-methylpiperidine-4-carboxylic acid, is a tertiary amine. The basic nitrogen of the piperidine ring can interfere with the reaction in several ways:

  • Acid-Base Reactions: The piperidine nitrogen can be protonated by the carboxylic acid, forming an unreactive ammonium carboxylate salt.[2][3]

  • Reagent Quenching: The basic nitrogen can react with or deactivate the coupling reagent or acid additives.

  • Solubility Issues: The zwitterionic nature of the molecule can lead to poor solubility in common aprotic solvents like dichloromethane (DCM), necessitating the use of more polar solvents like N,N-Dimethylformamide (DMF).

Q2: How do I select the right coupling reagent for this substrate?

The choice of coupling reagent is critical. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[1][4][5]

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[6] However, carbodiimides can be prone to racemization and the formation of an unreactive N-acylurea byproduct, especially with sterically hindered substrates.[1][7][8] The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended to suppress these side reactions and improve efficiency.[4][7]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient, offer fast reaction times, and are excellent at suppressing racemization.[6][9][10] HATU is particularly effective for difficult couplings due to the formation of a highly reactive OAt-active ester.[9][10] They are generally considered the reagent of choice for challenging substrates despite their higher cost.

  • Phosphonium Salts (PyBOP, BOP): These are also very efficient and provide low racemization risk, but can be more expensive and require careful handling.[5]

Q3: What is the best order of addition for the reagents?

For uronium reagents like HATU, the generally accepted best practice is to pre-activate the carboxylic acid.[11][12]

  • Dissolve the carboxylic acid and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

  • Add the HATU reagent and stir for several minutes (5-20 min) at room temperature. This allows for the formation of the highly reactive OAt-active ester.[9]

  • Add the amine component to the activated mixture.

Adding the amine last prevents a significant side reaction where the amine can directly react with HATU, reducing the overall efficiency.[11] For carbodiimide reactions, the carboxylic acid, amine, and additive (HOBt) are often mixed before the carbodiimide is introduced.

Q4: Which solvent and base should I use?

  • Solvent: The choice often comes down to the solubility of your starting materials.[11]

    • DMF (N,N-Dimethylformamide): Excellent solvent for most amidation components, including polar or zwitterionic substrates. Its high boiling point can make removal difficult.

    • DCM (Dichloromethane): A good choice for less polar substrates. However, the starting carboxylic acid may have limited solubility.

    • Acetonitrile (MeCN) or Tetrahydrofuran (THF): Can also be effective alternatives.[13]

  • Base: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acid generated during the reaction.

    • DIPEA (N,N-Diisopropylethylamine): The most common choice. It is sterically hindered and non-nucleophilic. Typically used in 2-3 equivalents.

    • Triethylamine (TEA): Can be used, but its smaller steric profile makes it slightly more nucleophilic, which can lead to side reactions in sensitive cases.

Troubleshooting Guide

Problem 1: Low or No Product Formation, Starting Materials Remain
Potential Cause Recommended Solution & Explanation
Inefficient Carboxylic Acid Activation Solution: Switch to a more powerful coupling reagent like HATU.[14] If using a carbodiimide like EDC, ensure an additive such as HOBt or HOAt is included to generate a more reactive activated ester and prevent side reactions.[4][7]
Formation of Unreactive Salt Solution: Ensure sufficient non-nucleophilic base (e.g., 2-3 eq. of DIPEA) is present to prevent the formation of an internal ammonium carboxylate salt, which is unreactive.[2][3]
Poor Solubility Solution: If using DCM or THF, switch to a more polar aprotic solvent like DMF to ensure all components are fully dissolved.[11] Gentle warming (40-50 °C) can sometimes improve solubility and reaction rates, but should be monitored carefully for product decomposition.
Degraded Reagents Solution: Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Use fresh reagents from a properly stored container. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Stoichiometry Solution: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid to drive the reaction to completion.
Problem 2: Reaction is Messy, Multiple Spots on TLC/LC-MS
Potential Cause Recommended Solution & Explanation
N-Acylurea Formation (with Carbodiimides) Explanation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[7][8] This is a common side reaction with EDC or DCC, especially in polar solvents. Solution: 1) Add HOBt or HOAt. These additives rapidly trap the O-acylisourea to form an active ester that is less prone to rearrangement.[7] 2) Perform the reaction at 0 °C to slow down the rearrangement.
Reaction of Amine with Coupling Reagent Explanation: This is particularly relevant for HATU, where the amine can react with the reagent itself. Solution: Follow the pre-activation protocol: activate the carboxylic acid with HATU and base for 5-20 minutes before adding the amine.[11][12]
Dimerization/Anhydride Formation Explanation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride.[7][8] While this anhydride can still react with the amine, it alters the stoichiometry and can lead to a complex mixture. Solution: Ensure the amine is added promptly after the activation step. Using a slight excess of the amine can help favor the desired reaction.
Over-activation / Decomposition Explanation: Leaving the activation step (especially with potent reagents like HATU) for too long before adding the amine can lead to decomposition of the active ester. Solution: Optimize the pre-activation time. For most substrates, 5-15 minutes is sufficient. Monitor by TLC or LC-MS if necessary.
Problem 3: Difficulty with Product Purification
Potential Cause Recommended Solution & Explanation
Water-Soluble Byproducts Explanation: When using EDC, the resulting diisopropylurea is water-soluble. With HATU, tetramethylurea is the byproduct. Solution: During aqueous workup, perform multiple extractions with an organic solvent (e.g., EtOAc, DCM). A final wash of the combined organic layers with brine (saturated NaCl solution) can help remove residual water-soluble impurities like DMF and urea byproducts.[15]
Product is Water-Soluble or Basic Explanation: The N-benzyl-N-methylpiperidine moiety can make the final amide product somewhat water-soluble and basic, leading to losses during aqueous workup. Solution: 1) During extraction, adjust the pH of the aqueous layer carefully. A slightly basic pH (8-9) will ensure the piperidine nitrogen is deprotonated and the product partitions into the organic layer. Avoid strong acids. 2) If emulsions form, add brine to help break them.[15] 3) Consider alternative purification methods like reverse-phase chromatography if the product is too polar for normal-phase silica gel.
Insoluble DCC Byproduct Explanation: If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and precipitates out.[6][7] Solution: Filter the reaction mixture through a pad of Celite before workup to remove the precipitated DCU.

Data Presentation & Key Reagents

Table 1: Comparison of Common Amide Coupling Reagents

ReagentClassKey AdvantagesKey Disadvantages
EDC CarbodiimideWater-soluble urea byproduct, cost-effective.[6]Risk of racemization, N-acylurea formation.[1][7]
DCC CarbodiimideInexpensive, effective.Insoluble urea byproduct complicates purification.[6][7]
HATU Uronium SaltHigh efficiency, fast kinetics, low racemization.[9][10]Higher cost, moisture-sensitive.
PyBOP Phosphonium SaltHigh efficiency, low racemization.[5]Higher cost, potential for toxic byproducts.

Experimental Protocols

Protocol 1: HATU-Mediated Amidation (Recommended)
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-benzyl-N-methylpiperidine-4-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

    • Alternative Pre-activation Method: Dissolve the carboxylic acid, HATU (1.1 eq), and DIPEA (2.5 eq) in DMF. Stir for 15 minutes at room temperature. Then, add the amine (1.1 eq).[11][12]

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amidation
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-benzyl-N-methylpiperidine-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the components in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: If using DCM, wash the reaction mixture with saturated aqueous NaHCO₃ (2x) and brine (1x). If using DMF, dilute with ethyl acetate and perform the same washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Workflows

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Combine Carboxylic Acid, Amine, Base, & Solvent coupling 2. Add Coupling Reagent (e.g., HATU, EDC) reagents->coupling Under N2 stir 3. Stir at RT (2-18h) coupling->stir monitor 4. Monitor by TLC / LC-MS stir->monitor Check for completion workup 5. Aqueous Workup (Extraction & Washes) monitor->workup purify 6. Column Chromatography workup->purify product Purified Amide purify->product

Caption: General workflow for amidation reaction.

G start Low or No Product by TLC/LC-MS sm_check Is Starting Acid Consumed? start->sm_check no_path Problem: Inefficient Activation sm_check->no_path No yes_path Problem: Side Products Formed sm_check->yes_path Yes sol_no_1 Solution: 1. Use stronger reagent (HATU). 2. Check reagent quality. 3. Ensure adequate base (DIPEA). no_path->sol_no_1 sol_yes_1 Solution (EDC): 1. Add HOBt/HOAt. 2. Run at 0°C. yes_path->sol_yes_1 sol_yes_2 Solution (HATU): 1. Pre-activate acid before adding amine. yes_path->sol_yes_2

Caption: Troubleshooting decision tree for low yield.

References

  • McKenzie, L. C., et al. (2024). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Reddit r/Chempros. (2024). HATU coupling - what's the best order? Available at: [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Available at: [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]

  • Wikipedia. Carbodiimide. Available at: [Link]

  • ResearchGate. Commonly used amide/peptide coupling reagents. Available at: [Link]

  • Reddit r/chemistry. (2025). Hatu reaction. Available at: [Link]

  • Uniprot. Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Available at: [Link]

  • Reddit r/Chempros. (2022). Carbodiimide amide coupling reaction sideproduct. Available at: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? Available at: [Link]

  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

Sources

Improving yield and purity in N-benzyl-N-methylpiperidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in Sterically Hindered Amide Couplings Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document ID: TSC-2024-AMIDE-04

Executive Summary & The "Steric Bottleneck"

The synthesis of


-benzyl-

-methylpiperidine-4-carboxamide
presents a specific challenge often underestimated in standard peptide coupling protocols: steric hindrance at the nucleophile .

While the piperidine-4-carboxylic acid (typically N-Boc protected) is sterically unencumbered, the coupling partner—


-methylbenzylamine —is a secondary amine with significant bulk. Standard carbodiimide couplings (EDC/NHS or DCC) frequently result in stalled reactions, low conversion, and high levels of 

-acylurea byproducts due to the slow rate of nucleophilic attack.

This guide provides an optimized workflow focusing on T3P® (Propylphosphonic anhydride) and HATU methodologies to overcome this barrier, ensuring high yields (>85%) and pharmaceutical-grade purity.

Module 1: Reaction Optimization (Upstream)

Coupling Reagent Selection Strategy

The choice of coupling reagent is the single most critical variable.

ReagentSuitabilityMechanism NoteRecommendation
EDC / HOBt Low Slow kinetics with secondary amines; high urea byproduct formation.Avoid for this substrate.
HATU High 7-Azabenzotriazole moiety accelerates reactivity via the active ester.Standard for small scale (<1g).
T3P Excellent Low epimerization; water-soluble byproducts; drives reaction to completion via cyclic anhydride intermediate.Preferred for scale-up (>1g) and purity.
Acid Chloride Moderate Requires SOCl₂/Oxalyl Chloride; moisture sensitive; risk of HCl salt formation trapping the amine.Alternative if reagents are limited.
Decision Tree: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your specific constraints.

CouplingStrategy Start Start: Select Protocol ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Small Scale (<100 mg) ScaleCheck->SmallScale Discovery LargeScale Scale Up (>1 g) ScaleCheck->LargeScale Process HATU_Route Protocol A: HATU/DIPEA (High Yield, High Cost) SmallScale->HATU_Route CostCheck Cost Constraint? LargeScale->CostCheck T3P_Route Protocol B: T3P/Pyridine (High Purity, Scalable) CostCheck->T3P_Route No (Prioritize Purity) AcidCl_Route Protocol C: Acid Chloride (Low Cost, Moisture Sensitive) CostCheck->AcidCl_Route Yes (Prioritize Cost)

Figure 1: Strategic decision tree for selecting the coupling protocol based on scale and cost constraints.

Module 2: Detailed Protocols

Protocol A: The HATU Method (High Throughput/Discovery)

Best for: Quick synthesis where cost is not a factor.

  • Dissolution: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at room temperature (RT). Note: The solution should turn slightly yellow.

  • Addition: Add

    
    -methylbenzylamine  (1.1 equiv).
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid.

  • Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), 1M HCl (x2), and brine.

Protocol B: The T3P Method (Recommended for Purity)

Best for: Avoiding column chromatography and maximizing purity.

  • Setup: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) and

    
    -methylbenzylamine  (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).
    
  • Base: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) .

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours. T3P kinetics are slower but cleaner.

  • Workup (Critical):

    • Wash organic layer with water (removes T3P byproducts).

    • Wash with 1M HCl (removes pyridine/excess amine).

    • Wash with 1M NaOH (removes unreacted acid).

    • Result: The organic layer contains near-pure product.[1]

Module 3: Purification & Isolation (Downstream)

The "Sticky Oil" Problem

This amide often isolates as a viscous oil, making handling difficult. Converting it to the Hydrochloride Salt is the standard solution for obtaining a solid.

Workup & Salt Formation Workflow

WorkupFlow Crude Crude Reaction Mixture Wash Acid/Base Extraction Crude->Wash Remove Byproducts FreeBase Free Base (Oil) Wash->FreeBase Dry & Concentrate SaltForm Add 4M HCl in Dioxane/Et2O FreeBase->SaltForm Dissolve in Et2O Solid Product-HCl (White Solid) SaltForm->Solid Precipitate & Filter

Figure 2: Purification workflow converting the oily free base into a stable hydrochloride salt.

Troubleshooting & FAQs

Q1: My reaction with EDC/HOBt stalled at 50% conversion. Can I add more reagent?

  • Answer: No. Adding more EDC usually leads to more

    
    -acylurea rearrangement byproducts rather than product. Solution:  Switch to HATU or T3P. The steric bulk of the 
    
    
    
    -methyl group prevents the amine from attacking the O-acylisourea intermediate generated by EDC fast enough.

Q2: I am seeing a "Tetramethylurea" impurity in my NMR. Where did it come from?

  • Answer: This is a byproduct of HATU/HBTU coupling. It is water-soluble but can persist if washes are insufficient. Solution: Increase the number of water washes during workup, or switch to T3P (which produces water-soluble phosphate byproducts).

Q3: How do I remove the Boc group after the coupling?

  • Answer: Dissolve the purified amide in DCM and add TFA (1:4 ratio) or use 4M HCl in Dioxane. Caution: Ensure the amide coupling is completely free of unreacted amine before deprotection, as the resulting secondary amine product is difficult to separate from the starting

    
    -methylbenzylamine.
    

Q4: The product is not precipitating after adding HCl.

  • Answer: The solution may be too dilute. Solution: Evaporate the solvent to a gum, dissolve in a minimum amount of dry Ethanol, and add Diethyl Ether dropwise until cloudy. Cool to -20°C to induce crystallization.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140-177. Link

  • Petersson, M. J., et al. (2016). Scalable Synthesis of a T3P-Mediated Amide Coupling. Organic Process Research & Development, 20(2).

Sources

Side reactions to avoid during the synthesis of substituted piperidine-4-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted piperidine-4-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Piperidine-containing compounds are vital scaffolds in the pharmaceutical industry, and mastering their synthesis is key to advancing drug discovery projects.[1][2] This resource provides in-depth, troubleshooting-focused FAQs and field-proven protocols to ensure the integrity and efficiency of your synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My amide coupling reaction has stalled, or the yield is unexpectedly low. What is the likely cause and how can I fix it?

A1: Low yields in amide coupling reactions are a frequent issue, often stemming from suboptimal activation of the carboxylic acid, competing side reactions, or poor reagent choice.

The most common method for forming the target amide bond is the condensation of a piperidine-4-carboxylic acid derivative with a primary or secondary amine.[3] This typically requires a coupling agent to activate the carboxylic acid. The choice of this agent and the reaction conditions are paramount.

Common Culprits & Mechanistic Insights:

  • N-Acylurea Formation: When using carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the primary active intermediate is an O-acylisourea.[4] This species is highly reactive but also unstable. In the absence of a sufficiently nucleophilic amine, or in low concentrations, the O-acylisourea can undergo an intramolecular rearrangement (an O→N acyl migration) to form a stable, unreactive N-acylurea byproduct.[5][6] This side reaction consumes your activated acid and stalls the desired reaction.[5]

  • Poor Carboxylic Acid Activation: The reactivity of uronium/aminium-based coupling reagents like HATU and HBTU is generally higher than carbodiimides, leading to faster and more efficient reactions.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often superior to HBTU as it forms a more reactive OAt-active ester, which can accelerate the coupling and reduce side reactions.[7][9]

  • Steric Hindrance: If either the piperidine-4-carboxylic acid or the amine coupling partner is sterically bulky, the reaction rate can be significantly reduced, allowing more time for side reactions or decomposition of the activated intermediate.

Troubleshooting Protocol & Optimization:

  • Re-evaluate Your Coupling Agent: If using EDC alone, the addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is critical. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[10] This strategy effectively minimizes N-acylurea formation. For particularly difficult couplings, switching to a more powerful reagent like HATU is recommended.[7][11]

  • Optimize Reaction Conditions: Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.[4] Running the reaction at a lower temperature (e.g., 0 °C) can sometimes suppress side reactions.[12] The choice of base is also crucial; a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is standard.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of starting materials. If the reaction stalls, a small, fresh addition of the coupling reagent may restart it.

Data Presentation: Comparison of Common Amide Coupling Reagents

Reagent CombinationRelative SpeedRisk of N-AcylureaRisk of EpimerizationTypical Use Case
EDC / HOBtModerateLow-ModerateLowGeneral purpose, cost-effective.[10]
HBTU / DIPEAFastLowLowEfficient couplings, standard for peptide synthesis.[7]
HATU / DIPEAVery FastVery LowVery LowDifficult or sterically hindered couplings, minimizes side reactions.[7][11]
Q2: I'm observing a byproduct with a mass corresponding to double acylation on my piperidine starting material. How does this happen and how can I prevent it?

A2: Double acylation is a common side reaction when the piperidine nitrogen is unprotected and competes with the desired amine for the acylating agent.

If you are starting with a piperidine-4-carboxamide where the piperidine nitrogen is a secondary amine (N-H), it is nucleophilic and can be acylated by your activated carboxylic acid. This leads to the formation of a dimeric or oligomeric byproduct, reducing the yield of your desired product.

Prevention Strategy:

  • Protecting Group Strategy: The most robust solution is to use an orthogonal protecting group on the piperidine nitrogen. The tert-Butoxycarbonyl (Boc) group is ideal. It is stable to most amide coupling conditions but can be cleanly removed later with acid (e.g., TFA in DCM).[13]

  • Stoichiometry Control: While less reliable, carefully controlling the stoichiometry by using a slight excess of the piperidine starting material relative to the acylating agent can sometimes minimize di-acylation.[14] However, this often leads to an incomplete reaction and difficult purification.

Experimental Protocol: Standard Boc-Protection of a Piperidine Derivative

  • Preparation: Dissolve the piperidine starting material (1.0 equiv.) in a suitable solvent like Dichloromethane (DCM) or a mixture of Dioxane and water.

  • Base Addition: Add a base such as Triethylamine (1.5 equiv.) or Sodium Bicarbonate (2.0 equiv.).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Perform an aqueous workup to remove the base and salts, then purify the N-Boc protected product by column chromatography or crystallization.

Q3: My product is a mixture of diastereomers. How can I prevent epimerization at the C4 stereocenter?

A3: Epimerization, the loss of stereochemical integrity at a chiral center, is a significant risk during the activation of α-substituted carboxylic acids, including piperidine-4-carboxylic acids.

The mechanism involves the formation of a planar intermediate, most commonly an oxazolone, when the carboxylic acid is activated in the presence of a base.[15] Abstraction of the acidic proton at the C4 position by a base leads to loss of the stereochemical information.

Key Factors Influencing Epimerization:

  • Base Strength & Excess: Stronger bases and excess base increase the rate of proton abstraction and epimerization.[16]

  • Activation Method: Certain coupling reagents are more prone to inducing epimerization. Carbodiimides can be problematic without additives.[17]

  • Temperature: Higher temperatures accelerate the rate of epimerization.[18]

  • Solvent: Polar solvents can sometimes increase the rate of epimerization.[18]

Mitigation Strategies:

  • Choice of Reagent: Use coupling reagents known for low epimerization risk. HATU is generally considered superior to HBTU in this regard.[7] The addition of HOBt or, even better, HOAt, is highly effective at suppressing racemization.[10][17]

  • Base Control: Use a weaker, non-nucleophilic base like DIPEA or 2,4,6-collidine. Crucially, use the minimum amount of base necessary to facilitate the reaction (typically 1.1-2.0 equivalents).

  • Temperature Control: Perform the activation and coupling steps at low temperatures (e.g., starting at 0 °C or even -15 °C) and allow the reaction to warm slowly.[18]

Visualization: Troubleshooting Amide Coupling Failures

Below is a decision-making workflow to diagnose and solve common issues during the synthesis of piperidine-4-carboxamides.

G cluster_lcms LC-MS Analysis Outcomes start Low Yield or Stalled Amide Coupling Reaction check_lcms Analyze Crude LC-MS start->check_lcms unreacted_sm Mainly Unreacted Starting Materials check_lcms->unreacted_sm No reaction side_product Significant Side Product (e.g., M + EDC byproduct) check_lcms->side_product Side reaction complex_mixture Complex Mixture/ Degradation check_lcms->complex_mixture Decomposition sol_unreacted Problem: Inefficient Activation Solution: 1. Switch to stronger coupling agent (e.g., HATU). 2. Check reagent quality (anhydrous). 3. Increase temperature slightly. unreacted_sm->sol_unreacted sol_side_product Problem: N-Acylurea Formation Solution: 1. Add HOBt or HOAt to EDC coupling. 2. Ensure amine is added promptly after activation. 3. Lower temperature. side_product->sol_side_product sol_complex Problem: Substrate Instability Solution: 1. Lower reaction temperature. 2. Use milder base (e.g., Collidine). 3. Reduce reaction time. complex_mixture->sol_complex

Caption: Troubleshooting workflow for amide coupling reactions.

Q4: I am observing N-Oxide formation as a byproduct. How can this be avoided?

A4: The tertiary nitrogen of a substituted piperidine ring can be susceptible to oxidation, forming an N-oxide, especially if oxidizing agents are present or if reaction conditions are harsh.

While not as common during amide coupling, N-oxide formation can occur during other synthetic steps or if starting materials have been exposed to oxidants.[19][20] N-oxides are often highly polar and can complicate purification. In some contexts, N-oxides are intentionally made as prodrugs, which are then reduced in vivo.[21][22]

Prevention and Remediation:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen, especially during prolonged heating.

  • Reagent Purity: Ensure solvents and reagents are free from peroxide impurities. For example, aged THF can contain peroxides.

  • Reductive Workup: If N-oxide formation is suspected, a mild reductive agent can be added during the workup to convert the N-oxide back to the parent amine.

Visualization: Protecting Group Strategy

Choosing the correct protecting group for the piperidine nitrogen is critical for avoiding side reactions.

G start Need to Protect Piperidine Nitrogen? downstream_chem What are the downstream reaction conditions? start->downstream_chem acid_stable Strongly Acidic (e.g., TFA, HCl) downstream_chem->acid_stable base_stable Strongly Basic (e.g., LDA, n-BuLi) downstream_chem->base_stable hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) downstream_chem->hydrogenolysis use_cbz Choose Cbz Group (Stable to Acid) acid_stable->use_cbz use_boc Choose Boc Group (Stable to Base & H₂) base_stable->use_boc hydrogenolysis->use_boc use_benzyl Choose Boc or Cbz Group (Benzyl is labile)

Caption: Decision tree for selecting a piperidine N-protecting group.

References
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Prévost, N., & Shipman, M. (2007). Intramolecular Radical Rearrangement Reactions of 2-Methyleneaziridines: Application to the Synthesis of Substituted Piperidines, Decahydroquinolines, and Octahydroindolizines. Organic Letters, 9(5), 713–716. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(19), 4499. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Daugulis, O., et al. (2010). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 29(21), 5740–5749. [Link]

  • Van der Meeren, P., et al. (2013). Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid. ResearchGate. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Ramazani, A., et al. (2012). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 124(6), 2267-2271. [Link]

  • Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51380-51384. [Link]

  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(1), 235. [Link]

  • van der Mee, L., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(42), 11717-11724. [Link]

  • Slebioda, M. (1990). Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. International Journal of Peptide and Protein Research, 35(6), 539-41. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Jansson, A. H., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

  • El-Ghanam, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]

  • Sharma, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – An Asian Journal. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Stachowicz, M., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 48(15), 6825-6836. [Link]

  • Quin, L. D., & Shelburne, F. A. (1964). Rearrangement of Some Piperidine N-Oxides to Hexahydro-1,2-oxazepines. The Journal of Organic Chemistry, 29(11), 3302–3305. [Link]

  • Jadhav, S. S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 303-310. [Link]

  • Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11708–11722. [Link]

  • Peptide Institute Inc. (n.d.). Epimerization of Peptide. SlideShare. [Link]

  • van der Mey, M., et al. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives.
  • Liu, W., et al. (2023). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society, 145(4), 2358–2363. [Link]

  • Yaghoubi, S., et al. (2020). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 22(1), 1-13. [Link]

  • Kumar, A., & Balaram, P. (2019). Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. Peptide Science, 111(6), e24131. [Link]

  • Yaghoubi, S., et al. (2020). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Khan, I., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Stepan, A. F., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric 2,3,4-trisubstituted piperidines. Organic & Biomolecular Chemistry, 14(3), 901-910. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

Sources

Validation & Comparative

Comparative Profiling: N-benzyl-N-methylpiperidine-4-carboxamide vs. N-benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of N-benzyl-N-methylpiperidine-4-carboxamide and its non-methylated analog, N-benzylpiperidine-4-carboxamide .

This analysis focuses on their roles as pharmacophoric scaffolds in drug discovery, specifically highlighting how the N-methylation of the amide linker alters physicochemical properties, synthetic chemoselectivity, and biological performance.

Executive Summary & Structural Definition

In medicinal chemistry, the piperidine-4-carboxamide moiety is a privileged scaffold, serving as a core linker in diverse therapeutic agents, including Acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs), GPCR ligands, and viral replication inhibitors.

The comparison hinges on a single structural modification: the methylation of the amide nitrogen .

  • Compound A (Secondary Amide): N-benzylpiperidine-4-carboxamide.[1]

    • Features: Contains a hydrogen bond donor (NH); exists predominantly in the trans (Z) amide conformation.

    • Utility: Standard linker; high polarity.

  • Compound B (Tertiary Amide): N-benzyl-N-methylpiperidine-4-carboxamide.[2]

    • Features: No hydrogen bond donor; exists as a mixture of cis/trans rotamers; increased lipophilicity.

    • Utility: Used to improve membrane permeability, block metabolic hydrolysis, and prevent unwanted N-alkylation during synthesis.

Structural Visualization

Structures cluster_A Compound A: Secondary Amide cluster_B Compound B: Tertiary Amide node_A N-benzylpiperidine-4-carboxamide (H-Bond Donor Present) prop_A • High Polarity (H-Donor) • Metabolic Liability (Amidase) • Trans-isomer dominant node_A->prop_A node_B N-benzyl-N-methylpiperidine-4-carboxamide (N-Methylated) node_A->node_B N-Methylation (Synthetic Modification) prop_B • Improved Lipophilicity • Metabolic Stability • Cis/Trans Rotamers node_B->prop_B

Figure 1: Structural comparison highlighting the functional shift from secondary to tertiary amide.

Physicochemical & Synthetic Performance

The choice between the secondary and tertiary amide significantly impacts the "drug-likeness" and synthetic behavior of the final molecule.

Comparative Data Table
FeatureN-benzylpiperidine-4-carboxamide (Secondary)N-benzyl-N-methylpiperidine-4-carboxamide (Tertiary)Impact of Methylation
H-Bond Donors 2 (Amide NH, Piperidine NH)1 (Piperidine NH only)Permeability: Loss of amide NH improves BBB penetration.
LogP (Est.) ~1.5 - 1.8~2.0 - 2.3Solubility: Increases lipophilicity; aids in crossing lipid bilayers.
Conformation Predominantly trans (Z)Mixture of cis (E) and trans (Z)Binding: May lock active conformation or introduce entropic penalty.
Chemoselectivity Amide NH is nucleophilic (pKa ~15)Amide N is blockedSynthesis: Prevents side-reactions (N-alkylation) at the amide.
Metabolic Stability Susceptible to amidasesResistant to amidasesHalf-life: Methylation sterically hinders hydrolytic enzymes.
Synthetic Utility: The Chemoselectivity Advantage

One of the most critical reasons to select the N-methyl variant (Compound B) is to ensure chemoselectivity during the elaboration of the piperidine ring.

If the piperidine nitrogen (secondary amine) needs to be alkylated (e.g., attaching an indole or benzyl group to the piperidine N), the presence of a secondary amide (Compound A) can lead to competitive alkylation at the amide nitrogen under strong basic conditions.

  • Protocol Insight: By using the N-methyl variant, the amide nitrogen is "capped," forcing all alkylation to occur exclusively at the piperidine nitrogen.

Experimental Workflow: Chemoselective Alkylation

This protocol describes the alkylation of the piperidine scaffold with an electrophile (e.g., Benzyl bromide or Indole-halide), demonstrating why the N-methyl variant is preferred.

  • Reagents:

    • Scaffold: N-benzyl-N-methylpiperidine-4-carboxamide (1.0 eq)

    • Electrophile: Benzyl bromide (1.1 eq)

    • Base: K₂CO₃ (3.0 eq) or NaH (for less reactive electrophiles)

    • Solvent: DMF or Acetonitrile

  • Procedure:

    • Dissolve the scaffold in dry DMF under N₂ atmosphere.

    • Add the Base.[3] (Note: If using Compound A/Secondary Amide with NaH, the Amide-NH would deprotonate, causing side reactions. Compound B is safe).

    • Add the Electrophile dropwise at 0°C.

    • Stir at RT (or 60°C) for 4–12 hours.

    • Validation: Monitor by LC-MS. Compound B yields a single N-piperidine alkylated product. Compound A may yield a mixture of N-piperidine and N-amide alkylated products.

Biological Implications

Metabolic Stability (Microsomal Stability)

Amide bonds are primary targets for hepatic amidases. The N-methyl group in Compound B introduces steric bulk that hinders the approach of the catalytic serine/cysteine of hydrolytic enzymes.

  • Evidence: In studies of alphavirus inhibitors using indole-carboxamide scaffolds, methylation of the amide linker significantly improved stability against liver microsomes compared to the secondary amide analog [1].

Conformational "Locking" & Rotamers

Unlike secondary amides, which strongly prefer the trans conformation to minimize steric clash, tertiary amides (Compound B) often exist as an equilibrium of cis and trans rotamers.

  • NMR Signature: In ¹H NMR (DMSO-d₆), Compound B will likely show split peaks (doubling of signals) for the N-methyl and benzyl protons due to slow rotation on the NMR timescale. Researchers must not mistake this for impurity.

  • Binding Affinity: If the biological target (e.g., AChE) requires a specific conformation (e.g., cis), the tertiary amide may pay a lower entropic cost to bind if it already populates that state in solution.

Blood-Brain Barrier (BBB) Permeability

For neuroactive targets (Alzheimer's, Pain), reducing the Hydrogen Bond Donor (HBD) count is a standard medicinal chemistry tactic.

  • Compound A: 2 HBDs.

  • Compound B: 1 HBD.

  • Outcome: Compound B generally exhibits higher passive diffusion (P_app) in PAMPA or Caco-2 assays, making it a superior candidate for CNS drug development.

Synthesis Protocols

Protocol 1: Synthesis of N-benzyl-N-methylpiperidine-4-carboxamide

Targeting the Tertiary Amide Scaffold.

Reaction Scheme: N-Boc-piperidine-4-carboxylic acid + N-methylbenzylamine → [Coupling] → [Deprotection] → Product

  • Activation:

    • Dissolve N-Boc-piperidine-4-carboxylic acid (10 mmol) in DCM (50 mL).

    • Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Coupling:

    • Add N-methylbenzylamine (1.1 eq) and DIPEA (2.0 eq).

    • Allow to warm to RT and stir overnight.

    • Observation: The reaction is cleaner than the secondary amide formation because N-methylbenzylamine is a more nucleophilic secondary amine, reducing potential side reactions.

  • Workup:

    • Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Deprotection (Boc Removal):

    • Dissolve intermediate in DCM/TFA (4:1). Stir 2h.

    • Evaporate volatiles. Neutralize with basic resin or NaHCO₃ wash to obtain the free piperidine base.

  • Yield: Typically 85–95%.

Protocol 2: Microsomal Stability Assay (Comparative)

To validate the metabolic advantage of Compound B.

  • Preparation: Prepare 10 mM DMSO stocks of Compound A and Compound B.

  • Incubation:

    • Mix test compound (1 µM final) with pooled Liver Microsomes (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM).

  • Sampling:

    • Take aliquots at 0, 15, 30, and 60 min.

    • Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

      
      ).
      
    • Expectation: Compound B should show a lower slope (longer

      
      ) than Compound A.
      

Visual Summary of Logic

LogicFlow Start Select Scaffold Piperidine-4-carboxylic acid Decision Amide Linker Choice? Start->Decision PathA Option A: Benzylamine (Secondary Amide) Decision->PathA Standard PathB Option B: N-Methylbenzylamine (Tertiary Amide) Decision->PathB Optimized ResultA • H-Bond Donor (Polar) • Amidase Labile • Reactive Amide NH PathA->ResultA ResultB • Lipophilic (CNS penetrant) • Metabolically Stable • Chemically Inert Amide N PathB->ResultB AppA Best for: Peripheral Targets where H-bonding is required ResultA->AppA AppB Best for: CNS Targets & Complex Synthesis ResultB->AppB

Figure 2: Decision matrix for selecting between the N-benzyl and N-methyl-N-benzyl scaffold.

References

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. Source: PubMed Central (PMC) / National Institutes of Health (NIH). Context: Describes the synthesis and SAR where N-methylation of the benzylamide linker improved metabolic stability against liver microsomes. URL:[Link]

  • JSA-041 worked up data CSV (BioRxiv). Source: BioRxiv. Context: Provides SMILES and property data for N-benzyl-N-methylpiperidine-4-carboxamide (CN(Cc1ccccc1)C(=O)C2CCNCC2), confirming the tertiary amide structure. URL:[Link]

  • PubChem Compound Summary: N-methylpiperidine-4-carboxamide. Source: PubChem.[4][5] Context: Baseline properties for the N-methylated amide fragment.[1] URL:[Link]

Sources

Validating the AChE Inhibitory Profile of N-benzyl-N-methylpiperidine-4-carboxamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacological Context

The search for stable, potent acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (AD) therapy has long focused on the N-benzylpiperidine pharmacophore, the core structural motif of the gold-standard drug Donepezil .[1] While Donepezil exhibits nanomolar potency, its indanone-ester linkage is susceptible to metabolic hydrolysis.

N-benzyl-N-methylpiperidine-4-carboxamide represents a critical "next-generation" scaffold. By replacing the labile ester or ketone linkers with a robust carboxamide moiety, researchers aim to maintain the dual-binding capability (targeting both the Catalytic Anionic Site and Peripheral Anionic Site) while enhancing metabolic stability.

This guide provides a rigorous validation framework for this compound, positioning it against established market alternatives. It moves beyond simple IC50 generation to a comprehensive mechanistic validation.

Comparative Performance Analysis

The following table benchmarks the target compound against industry standards. Note that while the carboxamide scaffold (Lead) typically shows micromolar potency compared to Donepezil's nanomolar potency, its value lies in selectivity and stability .

FeatureN-benzyl-N-methylpiperidine-4-carboxamide (Target)Donepezil (Gold Standard)Tacrine (Historical Control)
Primary Target AChE (Dual Binding Site)AChE (Dual Binding Site)AChE (Catalytic Site)
IC50 Range 0.40 µM – 6.0 µM (Derivative dependent)0.005 µM – 0.015 µM (5–15 nM)0.20 µM – 0.50 µM
Inhibition Type Mixed-Type (Competitive/Non-competitive)Mixed-TypeNon-competitive
Selectivity (AChE/BuChE) High (>100-fold)Very High (>1000-fold)Low (Non-selective)
Metabolic Stability High (Amide bond resistant to hydrolysis)Moderate (O-demethylation, hydrolysis)Low (Hepatotoxic metabolites)
BBB Permeability Predicted High (Lipophilic cation)HighModerate

Analyst Insight: Do not dismiss the Target based solely on the higher IC50. The carboxamide linker offers a superior safety profile regarding hepatotoxicity compared to Tacrine and better chemical stability than ester-based analogs. Optimization of the N-substituent on the carboxamide nitrogen is the primary vector for increasing potency into the nanomolar range.

Experimental Validation Framework

To scientifically validate the inhibitory effect, we employ a Self-Validating System comprising three distinct phases: Enzymatic Screening, Kinetic Profiling, and Mechanistic Confirmation.

Phase 1: Modified Ellman’s Assay (High-Throughput Protocol)

This protocol is adapted for 96-well microplates to ensure statistical robustness.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Substrate: Acetylthiocholine Iodide (ATChI), 15 mM stock

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM stock containing 0.1 M NaCl and 0.1 M MgCl2

  • Enzyme: Recombinant Human AChE (hAChE), 0.22 U/mL

Step-by-Step Protocol:

  • Blanking Strategy: In a clear 96-well plate, designate wells for Blanks (Buffer + DTNB + Substrate, no Enzyme) and Controls (Buffer + DTNB + Substrate + Enzyme, no Inhibitor).

  • Inhibitor Incubation:

    • Add 140 µL Phosphate Buffer to test wells.

    • Add 20 µL of Target Compound (dissolved in 10% DMSO/Buffer; final DMSO <1%).

    • Add 20 µL of hAChE solution.

    • Critical Step: Incubate at 25°C for 15 minutes . This pre-incubation allows the inhibitor to access the deep Catalytic Anionic Site (CAS) of the enzyme.

  • Reaction Initiation:

    • Add 10 µL of DTNB.

    • Add 10 µL of ATChI substrate to start the reaction.

  • Measurement:

    • Immediately read absorbance at 412 nm in kinetic mode (every 30 seconds for 5 minutes).

  • Data Processing:

    • Calculate the velocity (

      
      ) as the slope of the Absorbance vs. Time graph.[2]
      
    • Calculate % Inhibition:

      
      
      
Phase 2: Kinetic Characterization (Mode of Action)

To prove the compound acts via the specific N-benzylpiperidine mechanism (Dual Binding), you must generate a Lineweaver-Burk Plot .

  • Experimental Setup: Run the Ellman’s assay using four fixed concentrations of the Target Compound (e.g., 0, 1, 5, 10 µM) against varying substrate concentrations (ATChI: 0.1 mM to 2.0 mM).

  • Interpretation Logic:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases). Indicates binding only to the active site.
    • Mixed-Type Inhibition (Expected): Lines intersect in the second quadrant (both

      
       decreases and 
      
      
      
      changes). Indicates binding to both CAS and PAS, characteristic of the N-benzylpiperidine scaffold.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring that negative results are distinguished from assay failures.

ValidationWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism Start Compound Solubilization (DMSO < 1%) Ellman Modified Ellman's Assay (Pre-incubation 15 min) Start->Ellman ControlCheck Is Positive Control (Donepezil) valid? Ellman->ControlCheck IC50Calc Calculate IC50 (Non-linear Regression) ControlCheck->IC50Calc Yes Fail Assay Failure: Check Enzyme Activity ControlCheck->Fail No Kinetic Lineweaver-Burk Analysis (Varying [S] and [I]) IC50Calc->Kinetic ModeCheck Intersection Point? Kinetic->ModeCheck Competitive Competitive Inhibition (CAS Binding Only) ModeCheck->Competitive Y-axis Mixed Mixed Inhibition (Dual CAS/PAS Binding) *Target Profile* ModeCheck->Mixed Quadrant II

Figure 1: Logical workflow for validating AChE inhibition. The "Mixed Inhibition" pathway confirms the dual-binding capability expected of N-benzylpiperidine derivatives.

Mechanistic Insight: The Dual Binding Hypothesis

Understanding why this molecule works is as important as knowing that it works.

The N-benzylpiperidine moiety is a "molecular anchor."

  • Catalytic Anionic Site (CAS): The quaternary nitrogen (protonated at physiological pH) and the benzyl ring engage in cation-

    
     interactions with Trp86  and Phe330  deep inside the enzyme gorge.
    
  • Peripheral Anionic Site (PAS): The carboxamide tail extends out of the gorge, interacting with Trp279 at the rim. This blockade prevents the entry of new substrate (acetylcholine) and, crucially, inhibits AChE-induced amyloid-beta aggregation.

BindingMechanism cluster_ligand N-benzyl-N-methylpiperidine-4-carboxamide cluster_sites Enzyme Active Sites AChE AChE Enzyme Gorge Benzyl Benzyl Moiety CAS CAS (Trp86, Phe330) Benzyl->CAS π-π Stacking Piperidine Piperidine Ring (Cationic N+) Piperidine->CAS Cation-π Interaction Linker Carboxamide Linker PAS PAS (Trp279, Tyr70) Linker->PAS H-Bonding / Hydrophobic

Figure 2: Structural Basis of Inhibition. The molecule spans the active site gorge, connecting the CAS and PAS.

References

  • Panayides, J. L., et al. (2019). "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[3] European Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • BenchChem. (2025).[2][4][5] "Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays." BenchChem Technical Library.

  • Sugimoto, H., et al. (2002).[6] "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease."[1][6] Chemical Record.

  • Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry.

Sources

A Head-to-Head Comparison of Synthetic Routes for N-Benzylpiperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The N-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis is a cornerstone of many drug discovery and development programs. This guide provides a comprehensive, head-to-head comparison of the three most common synthetic routes to N-benzylpiperidine derivatives: Reductive Amination , Nucleophilic Substitution (N-Alkylation) , and Buchwald-Hartwig Amination .

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights into the practical advantages and limitations of each method, and provides the data necessary for you to make informed decisions for your specific synthetic challenges.

At a Glance: A Comparative Overview

FeatureReductive AminationNucleophilic Substitution (N-Alkylation)Buchwald-Hartwig Amination
Reactants Piperidine (or derivative) + Benzaldehyde (or derivative)Piperidine (or derivative) + Benzyl halide (or sulfonate)Piperidine (or derivative) + Benzyl halide (or sulfonate)
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/catalyst)Base (e.g., K₂CO₃, Et₃N)Palladium catalyst, phosphine ligand, base (e.g., NaOtBu)
Typical Yields Good to Excellent (65-95%)[1]Good to Excellent (70-99%)[2]Good to Excellent (85-95%)[3]
Reaction Conditions Mild (often room temperature)Mild to moderate (room temp. to reflux)[4]Moderate (elevated temperatures often required)
Scalability Generally goodGood, but can be limited by exothermsCan be challenging due to catalyst cost and sensitivity
Functional Group Tolerance Good, but sensitive to reducible groupsModerate (sensitive to base-labile groups)Good, but sensitive to groups that poison the catalyst
Key Advantages One-pot procedure, readily available starting materials, mild conditions.Simple procedure, high atom economy, no metal catalyst required.Broad substrate scope, high functional group tolerance.
Key Disadvantages Requires a carbonyl precursor, potential for over-alkylation.Potential for over-alkylation (quaternary salt formation), halide leaving group can be problematic.Expensive catalyst and ligands, requires inert atmosphere, potential for catalyst poisoning.

Reductive Amination: The Workhorse Approach

Reductive amination is a robust and widely used method for the formation of C-N bonds.[5][6] It proceeds via the in-situ formation of an iminium ion from the condensation of a piperidine with a benzaldehyde, followed by its immediate reduction to the corresponding N-benzylpiperidine.

Mechanistic Rationale

The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. It is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, preventing the undesired formation of benzyl alcohol. The reaction is typically carried out in a one-pot fashion, making it highly efficient.[7]

Reductive_Amination cluster_1 Iminium Ion Formation cluster_2 Reduction Piperidine Piperidine Iminium Iminium Ion Piperidine->Iminium + H⁺ Benzaldehyde Benzaldehyde Benzaldehyde->Iminium Product N-Benzylpiperidine Iminium->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Hydride Transfer

Caption: Reductive Amination Workflow.

Experimental Protocol: Synthesis of N-Benzyl-4-aminopiperidine via Reductive Amination

This protocol details the synthesis of a key intermediate, N-benzyl-4-aminopiperidine, from N-benzyl-4-piperidone.[1]

Materials:

  • N-benzyl-4-piperidone

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Hydrochloric acid

Procedure:

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is ~2.

  • Stir for an additional 30 minutes.

  • Basify the mixture to pH >10 with aqueous sodium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-4-aminopiperidine (Typical yield: ~65%).[1]

Nucleophilic Substitution (N-Alkylation): The Direct Approach

Direct N-alkylation of piperidine with a benzyl halide is a straightforward and often high-yielding method for constructing the N-benzylpiperidine core.[2] This reaction follows a classical SN2 mechanism.

Mechanistic Rationale

The reaction relies on the nucleophilicity of the piperidine nitrogen atom attacking the electrophilic benzylic carbon of the benzyl halide. A base, such as potassium carbonate or triethylamine, is typically employed to neutralize the hydrohalic acid byproduct, driving the reaction to completion. A common side reaction is the formation of a quaternary ammonium salt through a second alkylation of the product. This can often be minimized by using the piperidine as the limiting reagent or by slow addition of the alkylating agent.

Nucleophilic_Substitution Piperidine Piperidine TransitionState SN2 Transition State Piperidine->TransitionState Nucleophilic Attack BenzylHalide Benzyl Halide (e.g., Benzyl Bromide) BenzylHalide->TransitionState Product N-Benzylpiperidine TransitionState->Product Byproduct HBr TransitionState->Byproduct Leaving Group Departure Base Base (e.g., K₂CO₃) Byproduct->Base Neutralization

Caption: Nucleophilic Substitution (N-Alkylation) Mechanism.

Experimental Protocol: Synthesis of N-Benzyl-4-piperidinecarboxaldehyde Methyl Ester

This protocol describes the N-alkylation of methyl 4-piperidinecarboxylate hydrochloride.[4]

Materials:

  • Methyl 4-piperidinecarboxylate hydrochloride

  • Benzyl bromide

  • Triethylamine

  • Methanol

Procedure:

  • Dissolve methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in methanol in a round-bottomed flask.

  • Add triethylamine (2.0-3.0 eq) to the solution.

  • Add benzyl bromide (1.0-1.6 eq) to the reaction mixture.[4]

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.[4]

  • After completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Buchwald-Hartwig Amination: The Modern Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] While often employed for the synthesis of N-arylpiperidines, it can also be adapted for the synthesis of N-benzylpiperidine derivatives, particularly when dealing with complex substrates or when other methods fail.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of a palladium(0) species to the benzyl halide, followed by coordination of the piperidine to the palladium(II) complex. Deprotonation by a strong base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the N-benzylpiperidine product and regenerate the palladium(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction, as it influences the stability and reactivity of the palladium intermediates.

Buchwald_Hartwig Pd0 Pd(0)L₂ PdII_complex [Pd(II)(Ar)(X)L₂] Pd0->PdII_complex Oxidative Addition Amine_adduct [Pd(II)(Ar)(NHR₂)L₂]⁺X⁻ PdII_complex->Amine_adduct + HNR₂ Amido_complex [Pd(II)(Ar)(NR₂)L₂] Amine_adduct->Amido_complex - HX, -Base Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination ArX Ar-X ArX->PdII_complex Amine HNR₂ Amine->Amine_adduct Base Base Base->Amine_adduct

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine

This protocol provides a general procedure for the palladium-catalyzed N-arylation of piperidines with aryl bromides.[3]

Materials:

  • Piperidine derivative

  • Aryl bromide (or benzyl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 eq).

  • Add the piperidine derivative (1.2 eq) and the aryl bromide (1.0 eq).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. (Typical yields for N-arylpiperidines: 85-95%).[3]

Conclusion and Future Outlook

The synthesis of N-benzylpiperidine derivatives is a well-established field with several reliable and high-yielding methods at the disposal of the synthetic chemist.

  • Reductive amination stands out for its operational simplicity, mild conditions, and the use of readily available starting materials, making it a go-to method for many applications.

  • Nucleophilic substitution offers a direct and atom-economical route, although care must be taken to control for over-alkylation.

  • Buchwald-Hartwig amination provides the broadest substrate scope and functional group tolerance, albeit at a higher cost and with greater operational complexity.

The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including the presence of other functional groups, the desired scale of the reaction, and cost considerations. As the demand for novel and complex N-benzylpiperidine derivatives continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active area of research.

References

  • (Reference for Buchwald-Hartwig N-arylation of piperidines) Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • (Reference for Suzuki coupling for benzyl piperidines) Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. J. Org. Chem. 2001, 66, 2487-2492.
  • (Reference for N-alkylation of piperidine) The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • (Reference for synthesis of N-benzyl substituted piperidine amides) Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Pol Pharm. 2011 May-Jun;68(3):449-56.
  • (Reference for synthesis of 3-(substituted benzyl)piperidines) A facile synthesis of 3-(substituted benzyl)piperidines. Accessed February 14, 2026.
  • (Reference for Buchwald-Hartwig N-arylation of piperidine) Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • (Reference for synthesis of 3-(Substituted benzyl)piperidines) A Facile Synthesis of 3-(Substituted benzyl)piperidines.
  • (Reference for N-arylation of Piperidin-4-amine)
  • (Reference for Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines) Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing.
  • (Reference for Process For Preparation Of N Benzyl 3 Hydroxy Piperidine) Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company.
  • (Reference for reductive amination of benzaldehydes) The compounds of reductive amination of 1 with the derivatives benzaldehydes recorded.
  • (Reference for Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Accessed February 14, 2026.
  • (Reference for a comparative guide to the synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide) A Comparative Guide to the Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: An Analysis of Reproducibility and Efficienc. Benchchem.
  • (Reference for Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities) Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
  • (Reference for Benzoyl piperidine) Benzoyl piperidine. Organic Syntheses Procedure.
  • (Reference for the double reductive amination approach to the synthesis of polyhydroxypiperidines) THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Accessed February 14, 2026.
  • (Reference for Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites) Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • (Reference for Nickel-mediated amination chemistry) Nickel-mediated amination chemistry.
  • (Reference for Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines) Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing).
  • (Reference for a comparative review of synthetic methods for piperidine rings) A Comparative Review of Synthetic Methods for Piperidine Rings. Benchchem.
  • (Reference for Synthesis of Aminoethyl‐Substituted Piperidine Derivatives)
  • (Reference for Procedure for N-alkylation of Piperidine?) Procedure for N-alkylation of Piperidine?.
  • (Reference for a comparative analysis of synthetic strategies for 2-acetylpiperidine) A Comparative Analysis of Synthetic Strategies for 2-Acetylpiperidine. Benchchem.
  • (Reference for Synthesis of Substituted Benzaldehydes) Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC.
  • (Reference for a comparative analysis of N-benzylpiperidines as acetylcholinesterase inhibitors) A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Benchchem.
  • (Reference for Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives) Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.
  • (Reference for Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • (Reference for Buchwald–Hartwig Amination of Aryl Halides) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • (Reference for Efficient Pd-Catalyzed Amination of Heteroaryl Halides) Efficient Pd-Catalyzed Amination of Heteroaryl Halides.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-benzyl-N-methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-benzyl-N-methylpiperidine-4-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally analogous chemicals to establish a robust framework for its handling and disposal. The precautionary principle dictates that we treat this compound with a high degree of caution, assuming it may possess hazards similar to its chemical relatives.

Hazard Analysis: An Evidence-Based Approach

N-benzyl-N-methylpiperidine-4-carboxamide's structure incorporates a piperidine ring, a carboxamide group, and a benzyl group. Analysis of related compounds reveals a consistent pattern of potential hazards.

  • Piperidine and its derivatives are known to be irritants to the skin, eyes, and respiratory tract.[1][2][3] Exposure can lead to symptoms such as coughing, wheezing, nausea, and vomiting.[2]

  • N-methylpiperidine-4-carboxamide , a close structural analog, is classified with GHS hazard statements indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • N-Benzyl-4-piperidone , another related compound, is noted to potentially cause allergic skin reactions and irritation to the eyes, skin, and respiratory tract.[5]

Based on this evidence, it is prudent to assume that N-benzyl-N-methylpiperidine-4-carboxamide is, at a minimum, an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling N-benzyl-N-methylpiperidine-4-carboxamide. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and aerosols that can cause serious eye irritation or damage.[3][6]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation or potential sensitization.[1][6][7] It is crucial to check the breakthrough time of the specific glove material.
Body Protection A flame-retardant lab coat.Protects against spills and splashes on clothing and skin.[8]
Respiratory Protection To be used in a certified chemical fume hood.A fume hood provides the primary means of preventing inhalation of potentially harmful vapors or aerosols. In situations where a fume hood is not feasible, a risk assessment must be conducted to determine the appropriate respiratory protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Work Area : All handling of N-benzyl-N-methylpiperidine-4-carboxamide should occur in a designated area within a laboratory.

  • Chemical Fume Hood : All weighing, transferring, and reactions involving this compound must be performed inside a certified chemical fume hood to mitigate inhalation risks.[9]

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][10] A spill kit appropriate for chemical spills should also be available.

Handling Procedures
  • Donning PPE : Before handling the compound, correctly don all required PPE as outlined in the table above.

  • Weighing and Transferring :

    • Perform these operations on a non-porous, easily cleanable surface within the fume hood.

    • Use tools such as spatulas and weighing paper to avoid direct contact.

    • Close the container tightly immediately after use.[8]

  • During the Reaction :

    • Keep the sash of the fume hood at the lowest practical height.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Goggles/Face Shield don1->don2 don3 Gloves don2->don3 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3

Correct sequence for donning and doffing PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with N-benzyl-N-methylpiperidine-4-carboxamide, including gloves, weighing paper, and pipette tips, must be segregated into a designated, clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled with the full chemical name, "N-benzyl-N-methylpiperidine-4-carboxamide," and the appropriate hazard warnings (e.g., "Irritant," "Handle with Caution").

  • Disposal Protocol :

    • Never dispose of this compound down the drain.

    • Follow your institution's specific guidelines for hazardous waste disposal.[9]

    • Ensure the waste container is kept closed when not in use and stored in a well-ventilated area away from incompatible materials.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioAction Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For larger spills, or if you are unsure, contact your institution's environmental health and safety department.

Conclusion: A Culture of Safety

The safe handling of N-benzyl-N-methylpiperidine-4-carboxamide, as with any research chemical, relies on a foundation of knowledge, preparedness, and a commitment to a culture of safety. By understanding the potential hazards based on analogous compounds and adhering to the rigorous protocols outlined in this guide, researchers can minimize risks and conduct their work with confidence. Always consult your institution's specific safety policies and procedures.[10][11][12]

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
  • What are the safety precautions for using research chemicals and what are the potential risks associ
  • Chemical Safety in Research and Teaching.
  • SAFETY D
  • 4 - SAFETY D
  • Health and Safety Compliance for the Research Labor
  • PIPERIDINE. (2015). AmericanBio.
  • PIPERIDINE. NJ.gov.
  • 4-Piperidinopiperidine. Santa Cruz Biotechnology.
  • Safety Data Sheet: Piperidine. (2023). Chemos GmbH&Co.KG.
  • PIPERIDINE (D11, 98%).
  • N-methylpiperidine-4-carboxamide. PubChem - NIH.
  • Material Safety Data Sheet - N-Benzyl-4-piperidone. Cole-Parmer.
  • 4-Benzylpiperidine. Santa Cruz Biotechnology.
  • 1-Benzylpiperidine-4-carboxaldehyde. AK Scientific, Inc.
  • 4 - SAFETY D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methylpiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.